p-O-Desmethyl Verapamil p-O-Desmethyl Verapamil Verapamil metabolite.

Brand Name: Vulcanchem
CAS No.: 77326-93-3
VCID: VC20780126
InChI: InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3
SMILES: CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C26H36N2O4
Molecular Weight: 440.6 g/mol

p-O-Desmethyl Verapamil

CAS No.: 77326-93-3

Cat. No.: VC20780126

Molecular Formula: C26H36N2O4

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

p-O-Desmethyl Verapamil - 77326-93-3

Specification

Description Verapamil metabolite.

CAS No. 77326-93-3
Molecular Formula C26H36N2O4
Molecular Weight 440.6 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Standard InChI InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3
Standard InChI Key CAAKRPRWCVWYAO-UHFFFAOYSA-N
SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)O)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator